An In-depth Technical Guide to Bis(2-methoxyethyl) phthalate-3,4,5,6-D4
An In-depth Technical Guide to Bis(2-methoxyethyl) phthalate-3,4,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 (D4-DMEP) is the deuterium-labeled form of Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), a member of the phthalate ester family of compounds. Due to its isotopic labeling, D4-DMEP serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the quantification of phthalates in various matrices, including food, beverages, and environmental samples. Its use in isotope dilution mass spectrometry allows for precise and accurate measurements by correcting for sample matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the technical aspects of D4-DMEP, including its chemical properties, synthesis, analytical applications, and the metabolism of its non-deuterated analog.
Chemical and Physical Properties
The essential chemical and physical properties of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 are summarized in the table below. These properties are critical for its application in analytical methodologies, influencing its solubility, chromatographic behavior, and mass spectrometric detection.
| Property | Value |
| Chemical Formula | C₁₄H₁₄D₄O₆ |
| Molecular Weight | 286.31 g/mol |
| CAS Number | 1398065-54-7 |
| Appearance | Colorless to light-colored liquid |
| Boiling Point | ~340 °C (for non-deuterated DMEP) |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as hexane (B92381) and acetone (B3395972) |
| IUPAC Name | bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Synthesis
While specific, detailed protocols for the commercial synthesis of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 are proprietary, a general and efficient synthetic route for deuterium-labeled phthalate esters has been described. This method utilizes a deuterated precursor to introduce the isotopic label onto the aromatic ring.
A plausible synthetic pathway for D4-DMEP involves the following conceptual steps:
The synthesis would likely begin with phthalic-d4 acid or its anhydride. This deuterated starting material is then subjected to an esterification reaction with 2-methoxyethanol in the presence of an acid catalyst and heat. The reaction mixture would then undergo purification, likely through techniques such as column chromatography or distillation, to yield the high-purity Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 required for use as an analytical standard.
Analytical Applications and Experimental Protocols
The primary application of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 is as an internal standard for the quantitative analysis of phthalates in complex matrices by gas chromatography-mass spectrometry (GC-MS). The following is a detailed experimental protocol adapted from established methods, such as the Chinese National Food Safety Standard GB 5009.271-2016, for the determination of phthalates in food samples.
Experimental Workflow
The overall workflow for the analysis of phthalates using D4-DMEP as an internal standard is depicted below.
Detailed Experimental Protocol: Determination of Phthalates in Beverages
This protocol provides a step-by-step method for the analysis of phthalates in beverage samples.
4.2.1. Reagents and Materials
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Solvents: Acetonitrile, n-hexane, acetone (all HPLC or pesticide residue grade).
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Standards: Certified reference materials of target phthalates and Bis(2-methoxyethyl) phthalate-3,4,5,6-D4.
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Standard Solutions:
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Stock Standard Solution (1000 µg/mL): Prepare by dissolving 10 mg of each phthalate standard in 10 mL of acetone.
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Internal Standard Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of D4-DMEP in 10 mL of acetone.
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Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with n-hexane to concentrations ranging from 0.05 to 5.0 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 0.5 µg/mL of D4-DMEP.
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Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and n-hexane to avoid phthalate contamination.
4.2.2. Sample Preparation and Extraction
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Accurately weigh 5.0 g of the homogenized beverage sample into a 50 mL centrifuge tube.
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Spike the sample with 50 µL of the 100 µg/mL D4-DMEP internal standard stock solution.
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Add 10 mL of acetonitrile and vortex for 2 minutes.
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Add 5 mL of n-hexane and vortex for another 2 minutes.
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Centrifuge the mixture at 4000 rpm for 10 minutes.
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Carefully transfer the upper n-hexane layer to a clean collection tube.
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Repeat the extraction of the remaining aqueous layer with another 5 mL of n-hexane.
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Combine the n-hexane extracts.
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Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.
4.2.3. GC-MS Analysis
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Gas Chromatograph (GC) Conditions:
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Injector Temperature: 280 °C.
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Injection Mode: Splitless.
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Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Ion Source Temperature: 230 °C.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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Quantification and Qualifier Ions: Specific ions for each target phthalate and D4-DMEP should be selected based on their mass spectra. For D4-DMEP, characteristic ions would be monitored.
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4.2.4. Quantification
The concentration of each phthalate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (D4-DMEP) with the calibration curve generated from the working standard solutions.
Metabolism of Bis(2-methoxyethyl) phthalate (DMEP)
Understanding the metabolic fate of the non-deuterated parent compound, DMEP, is crucial for toxicological assessments and interpreting biomonitoring data. In vivo studies have shown that DMEP is rapidly metabolized.
The primary metabolic pathway of DMEP involves a two-step process:
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Hydrolysis: DMEP is first hydrolyzed by esterases to form mono(2-methoxyethyl) phthalate (MMEP) and 2-methoxyethanol (2-ME).
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Oxidation: The released 2-methoxyethanol is then oxidized to methoxyacetic acid (MAA), which is a known reproductive and developmental toxicant.
Toxicology of Bis(2-methoxyethyl) phthalate (DMEP)
The toxicity of the deuterated compound, D4-DMEP, is expected to be similar to its non-deuterated analog, DMEP. DMEP has been identified as a reproductive and developmental toxicant. The toxicity is largely attributed to its metabolite, methoxyacetic acid (MAA).
Key Toxicological Endpoints for DMEP:
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Reproductive Toxicity: Causes testicular atrophy and decreased sperm production in animal studies.
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Developmental Toxicity: Acts as a teratogen, leading to fetal malformations, and is embryotoxic and fetotoxic.
Due to these toxicological concerns, the use of DMEP in consumer products is highly restricted in many jurisdictions.
Conclusion
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 is a critical analytical tool for the accurate quantification of phthalate esters in a variety of matrices. Its use as an internal standard in isotope dilution GC-MS methods provides a robust and reliable approach for researchers, regulators, and quality control professionals. A thorough understanding of its properties, the analytical methods in which it is employed, and the metabolic fate and toxicity of its parent compound is essential for its effective and safe use in a laboratory setting. This guide provides a foundational resource for professionals working in fields where precise phthalate analysis is imperative.
